molecular formula C13H11FN2O B5292483 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5292483
M. Wt: 230.24 g/mol
InChI Key: XJEUJTQSRRCSCQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst to form the desired indazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiproliferative and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl derivatives: Compounds with similar structural features but different functional groups.

    Indazole derivatives: Other indazole-based compounds with varying biological activities.

Uniqueness

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its fluorine substitution on the phenyl ring enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEUJTQSRRCSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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